molecular formula C12H22O8Si2 B076680 Bis(diacetoxymethyl)ethylenesilane CAS No. 14971-02-9

Bis(diacetoxymethyl)ethylenesilane

Cat. No. B076680
CAS RN: 14971-02-9
M. Wt: 350.47 g/mol
InChI Key: SQLHPRGDFJYNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(diacetoxymethyl)ethylenesilane, also known as BDMES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDMES is an organosilicon compound that contains two acetoxymethyl groups attached to the ethylene bridge. The compound is widely used as a cross-linking agent in polymer chemistry, and it has also shown promising results in biomedical research.

Mechanism Of Action

Bis(diacetoxymethyl)ethylenesilane works by forming covalent bonds between the polymer chains, which leads to the formation of a three-dimensional network. The cross-linking of polymers results in the modification of their mechanical, thermal, and chemical properties. Bis(diacetoxymethyl)ethylenesilane has also been shown to enhance the stability of nanoparticles by preventing their aggregation and degradation.

Biochemical And Physiological Effects

Bis(diacetoxymethyl)ethylenesilane has shown promising results in biomedical research. It has been used to cross-link hydrogels that can mimic the extracellular matrix of tissues. These hydrogels have shown potential applications in tissue engineering, wound healing, and drug delivery. Bis(diacetoxymethyl)ethylenesilane has also been used to modify the surface properties of nanoparticles, which can improve their biocompatibility and biodistribution.

Advantages And Limitations For Lab Experiments

The advantages of using Bis(diacetoxymethyl)ethylenesilane in lab experiments include its ease of synthesis, low toxicity, and versatility. Bis(diacetoxymethyl)ethylenesilane can be used to modify the properties of various polymers and nanoparticles, which can lead to the development of new materials with unique properties. The limitations of using Bis(diacetoxymethyl)ethylenesilane include its cost and the need for specialized equipment for its synthesis and characterization.

Future Directions

There are several future directions for the use of Bis(diacetoxymethyl)ethylenesilane in scientific research. One potential application is the development of hydrogels that can mimic the extracellular matrix of various tissues. These hydrogels can be used in tissue engineering, wound healing, and drug delivery. Another potential application is the modification of the surface properties of nanoparticles, which can improve their biocompatibility and biodistribution. Bis(diacetoxymethyl)ethylenesilane can also be used in the development of new materials with unique properties, such as shape-memory polymers and self-healing materials.

Synthesis Methods

Bis(diacetoxymethyl)ethylenesilane can be synthesized through a simple two-step procedure. The first step involves the reaction of ethylenesilane with formaldehyde in the presence of hydrochloric acid to produce bis(chloromethyl)ethylenesilane. The second step involves the reaction of bis(chloromethyl)ethylenesilane with acetic anhydride in the presence of pyridine to produce Bis(diacetoxymethyl)ethylenesilane.

Scientific Research Applications

Bis(diacetoxymethyl)ethylenesilane has been extensively used in scientific research due to its unique properties. It is a versatile cross-linking agent that can be used to modify the physicochemical properties of polymers. Bis(diacetoxymethyl)ethylenesilane has been used to cross-link hydrogels, which have shown potential applications in tissue engineering and drug delivery. Bis(diacetoxymethyl)ethylenesilane has also been used to modify the surface properties of nanoparticles, which can be used in biomedical imaging and drug delivery.

properties

CAS RN

14971-02-9

Product Name

Bis(diacetoxymethyl)ethylenesilane

Molecular Formula

C12H22O8Si2

Molecular Weight

350.47 g/mol

IUPAC Name

[acetyloxy-[2-[diacetyloxy(methyl)silyl]ethyl]-methylsilyl] acetate

InChI

InChI=1S/C12H22O8Si2/c1-9(13)17-21(5,18-10(2)14)7-8-22(6,19-11(3)15)20-12(4)16/h7-8H2,1-6H3

InChI Key

SQLHPRGDFJYNSR-UHFFFAOYSA-N

SMILES

CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)O[Si](C)(CC[Si](C)(OC(=O)C)OC(=O)C)OC(=O)C

Other CAS RN

14971-02-9

Origin of Product

United States

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